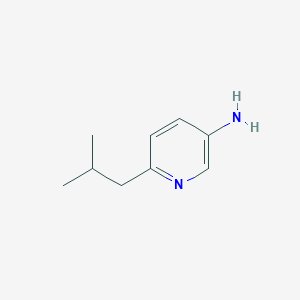

6-Isobutylpyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

6-(2-methylpropyl)pyridin-3-amine |

InChI |

InChI=1S/C9H14N2/c1-7(2)5-9-4-3-8(10)6-11-9/h3-4,6-7H,5,10H2,1-2H3 |

InChI Key |

CMGUMUKKWBMCIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NC=C(C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Isobutylpyridin 3 Amine and Its Analogs

Strategic Retrosynthetic Analysis for 6-Isobutylpyridin-3-amine

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. For this compound, the primary disconnections are typically made at the carbon-nitrogen bond of the amine or the carbon-carbon bond of the isobutyl group. A common retrosynthetic approach involves disconnecting the amine group, which suggests a precursor such as a halopyridine that can undergo amination. Alternatively, disconnection of the isobutyl group could lead to a pyridinamine that can be alkylated. These strategies guide the selection of appropriate starting materials and reaction pathways. amazonaws.com

Classical Approaches to Aminopyridine Synthesis

Traditional methods for synthesizing aminopyridines have been well-established for decades and continue to be valuable in many applications. These approaches often involve multi-step sequences and can be adapted to produce a variety of substituted aminopyridines.

Preparation via Reduction of Nitro-Pyridines

A prevalent classical method for introducing an amino group onto a pyridine (B92270) ring is through the reduction of a corresponding nitro-pyridine. mdpi.org This two-step process typically begins with the nitration of a pyridine derivative, followed by the reduction of the nitro group to an amine.

Commonly used reducing agents for this transformation include:

Iron in the presence of an acid (e.g., acetic acid or hydrochloric acid). mdpi.orgresearchgate.net

Tin(II) chloride in hydrochloric acid.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

For instance, the synthesis of 4-aminopyridine (B3432731) has been achieved in high yield by the reduction of 4-nitropyridine-N-oxide with iron and mineral acids. semanticscholar.org This method can be applied to synthesize a range of aminopyridine derivatives. mdpi.org The choice of reducing agent can be critical to avoid side reactions and achieve high yields. semanticscholar.org Electrochemical reduction of 3-nitropyridines in an acidic solution has also been reported as a viable method for preparing 3-aminopyridines. google.com

Alkylation of Amines and Ammonia (B1221849)

The direct alkylation of amines or ammonia with a suitably substituted pyridine can also yield aminopyridines. rsc.org This approach, however, can be challenging due to the potential for over-alkylation, leading to a mixture of primary, secondary, and tertiary amines. chemrxiv.org To circumvent this, methods have been developed that utilize N-aminopyridinium salts as ammonia surrogates, enabling the selective synthesis of secondary amines. chemrxiv.org These methods often involve a one-pot protocol of N-arylation, N-alkylation, and subsequent in situ depyridylation. chemrxiv.org

Transition-metal-free direct N-alkylation of aryl and heteroaryl amines using alcohols has also been demonstrated, with pyridine acting as a hydrogen shuttle in a "borrowing hydrogen" process. rsc.org

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, converting a carbonyl group to an amine via an imine intermediate. wikipedia.org This one-pot reaction typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. nih.govharvard.edu

Common reducing agents for reductive amination include:

Sodium cyanoborohydride (NaBH3CN) harvard.educommonorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) harvard.educommonorganicchemistry.com

Catalytic hydrogenation wikipedia.org

This strategy is widely used in the synthesis of primary, secondary, and tertiary amines and can be adapted for the preparation of aminopyridine derivatives. nih.govharvard.edu The reaction is often favored for its mild conditions and the ability to avoid the overalkylation issues associated with direct amine alkylation. harvard.edu Biocatalytic methods using imine reductases are also gaining prominence for the asymmetric synthesis of chiral amines. nih.gov

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Solvents | Key Characteristics |

|---|---|---|

| Sodium triacetoxyborohydride (STAB) | DCE, DCM, THF, dioxane | Water-sensitive; not compatible with methanol. commonorganicchemistry.com |

| Sodium cyanoborohydride | Methanol | Not water-sensitive; Lewis acids may be added for less reactive substrates. commonorganicchemistry.com |

| Sodium borohydride | Methanol, Ethanol | Added after imine formation as it can reduce aldehydes and ketones. commonorganicchemistry.com |

Nucleophilic Substitution Reactions in Pyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing substituents onto the pyridine ring. slideshare.net Pyridines with leaving groups, such as halogens, at the 2- and 4-positions are particularly susceptible to nucleophilic attack. slideshare.netquimicaorganica.org The reaction proceeds through an addition-elimination mechanism. quimicaorganica.org

The Chichibabin reaction is a classic example where pyridine reacts with sodium amide to form 2-aminopyridine (B139424). youtube.com This amination occurs at the 2-position, followed by hydride elimination. youtube.com While effective, this reaction often requires high temperatures. youtube.com Nucleophilic substitution on halopyridines with various nucleophiles, including amines, can be significantly accelerated using microwave irradiation. sci-hub.se

Modern Catalytic Methods for this compound Derivatives

Recent advancements in catalysis have provided more efficient and selective methods for the synthesis of aminopyridine derivatives. These modern techniques often offer milder reaction conditions, broader substrate scope, and higher yields compared to classical approaches.

Transition-metal catalysis has revolutionized C-N bond formation. Palladium- and copper-based catalysts are widely used for the amination of halopyridines. researchgate.netnih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for this transformation. nih.gov Copper-catalyzed amination reactions, often using aqueous ammonia, provide an efficient and cost-effective alternative. researchgate.net

Furthermore, multicomponent reactions (MCRs) have emerged as a powerful strategy for the one-pot synthesis of complex molecules like 2-amino-3-cyanopyridine (B104079) derivatives from simple starting materials. nih.gov These reactions are highly atom-economical and often proceed under solvent-free conditions. nih.gov The development of novel ligands and catalytic systems continues to expand the scope and utility of these modern synthetic methods. nih.gov

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Reduction of Nitro-Pyridines | Two-step process: nitration followed by reduction. mdpi.org | Well-established, applicable to various pyridines. mdpi.org | Often requires harsh conditions, potential for side reactions. |

| Alkylation of Amines | Direct reaction of an amine with a pyridine derivative. rsc.org | Direct C-N bond formation. | Risk of over-alkylation, leading to mixtures. chemrxiv.org |

| Reductive Amination | One-pot reaction of a carbonyl, an amine, and a reducing agent. wikipedia.org | Mild conditions, avoids over-alkylation, high yields. harvard.edu | Requires a suitable carbonyl precursor. |

| Nucleophilic Substitution | Displacement of a leaving group on the pyridine ring. slideshare.net | Effective for 2- and 4-substituted pyridines. quimicaorganica.org | Can require harsh conditions (e.g., Chichibabin). youtube.com |

| Modern Catalytic Methods | Transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig). nih.gov | High efficiency, selectivity, mild conditions, broad scope. researchgate.netnih.gov | Catalyst cost and sensitivity can be a factor. |

Transition Metal-Catalyzed Coupling Reactions (e.g., Amination, Alkylation)

Transition metal catalysis is a cornerstone for the construction of C-N and C-C bonds, offering powerful tools for the synthesis of functionalized pyridines. The Buchwald-Hartwig amination and C-H activation/alkylation reactions are particularly prominent.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly effective method for forming C-N bonds and has been widely applied to the synthesis of aminopyridines. acs.orglibretexts.org The reaction typically involves the coupling of a halopyridine with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.orgacs.org For the synthesis of this compound, a plausible route would involve the amination of a 5-halo-2-isobutylpyridine precursor. The choice of ligand is critical to overcome the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst. acs.org Chelating bis(phosphine) ligands have proven effective in this regard. acs.org The methodology has been adapted for use with volatile amines by conducting the reaction in sealed tubes, providing an expedient route to secondary and tertiary aminopyridines that are otherwise difficult to synthesize. acs.orgnih.govresearchgate.net

Alkylation via C-H Activation: Direct C-H functionalization has emerged as an atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. rsc.org Rhodium(I)-catalyzed ortho-alkylation of pyridines with olefins via C-H bond activation represents a powerful approach for installing alkyl groups. nih.gov This method has been expanded to include pyridines containing a single nitrogen atom, which are common in pharmaceuticals. nih.gov For a target like this compound, a strategy could involve the regioselective C-H alkylation of an appropriate aminopyridine precursor. Rare-earth metal complexes have also been shown to catalyze the C-H alkylation of pyridines with olefins, offering a route to linear or branched alkylated derivatives. researchgate.net Nickel-catalyzed C-H activation provides another avenue, with the ability to direct functionalization to specific positions, such as C3, by using specialized ligands that override the intrinsic electronic bias of the pyridine ring. nih.gov

Below is a table summarizing representative catalyst systems for these transformations.

| Reaction Type | Catalyst System | Substrates | Key Features | Reference(s) |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃) + Phosphine ligand (e.g., BINAP) + Base (e.g., NaOtBu) | Aryl/Heteroaryl Halides, Amines | High efficiency for C-N bond formation; applicable to various aminopyridines. | acs.org |

| C-H Alkylation | Rhodium(I)-phosphine complex | Pyridines, Olefins | Direct functionalization of C-H bonds; avoids pre-functionalization. | nih.gov |

| C-H Alkenylation | Nickel catalyst + N-heterocyclic carbene (NHC) ligand + Lewis acid (e.g., AliBu₃) | Pyridines, Alkynes | High regioselectivity for C3 or C4 position depending on the ligand system. | nih.gov |

| Amination via η⁶-Coordination | Ruthenium(II) complex (e.g., [Cp*Ru(MeCN)₃]NTf₂) | Aminopyridines, Amines | Novel activation mode via π-coordination, enabling substitution of an existing amino group. | organic-chemistry.orgnih.gov |

Organocatalytic and Biocatalytic Approaches

In recent years, organocatalysis and biocatalysis have gained prominence as sustainable alternatives to metal-based catalysis.

Organocatalysis: Photochemical methods using organocatalysts offer a novel strategy for pyridine functionalization. One reported method involves the generation of pyridinyl radicals from pyridinium (B92312) ions, which then couple effectively with allylic radicals. acs.org This approach provides a distinct positional selectivity that diverges from classical Minisci-type reactions. acs.org Another organocatalytic strategy involves the dearomatization of pyridinium salts using isothiourea catalysts to generate enantioenriched 1,4-dihydropyridines, which can be valuable synthetic intermediates. rsc.org

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions. For amine synthesis, transaminases (TAs) are particularly powerful. mdpi.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes can convert a ketone into a chiral amine with high enantiomeric excess by transferring an amino group from a donor molecule like isopropylamine (B41738) or alanine. mdpi.com A hypothetical biocatalytic route to this compound could involve the enzymatic transamination of 6-isobutylpyridin-3-one. This approach would be highly attractive for producing enantiomerically pure aminopyridine derivatives if a chiral center were desired. mdpi.com Other enzyme classes, such as imine reductases (IREDs) and monoamine oxidases (MAOs), have also been successfully applied in the synthesis of chiral amine-containing pharmaceuticals, highlighting the broad potential of biocatalysis. mdpi.comnih.gov

Chemo- and Regioselective Synthesis Development

Controlling the position of substituents on the pyridine ring is a significant synthetic challenge due to the intrinsic electronic properties of the heterocycle. Developing chemo- and regioselective methods is therefore essential for efficiently accessing specific isomers like this compound.

Classical methods for synthesizing 2-aminopyridines often require harsh conditions and can result in mixtures of regioisomers. morressier.com Modern approaches offer greater control. For instance, iron-catalyzed [2+2+2] cycloaddition of terminal alkynes and cyanamides produces only 4,6-disubstituted 2-aminopyridine products with high chemo- and regioselectivity. nih.gov While this specific pattern does not match the target molecule, it demonstrates the power of catalysis to control regiochemistry.

A more direct strategy involves leveraging pyridine N-oxides, which can serve as effective starting materials for synthesizing N-substituted 2-aminopyridines under mild conditions with excellent regioselectivity. morressier.com Furthermore, multicomponent reactions (MCRs) provide an efficient means to assemble polysubstituted pyridines. Strategies involving the in situ formation of 1-alkynyl imines from isocyanides, arynes, and terminal alkynes allow for the chemo- and regioselective construction of complex pyridine structures in a single pot. acs.org The selectivity in some MCRs can be controlled by factors such as the basicity of the amine and the nature of the solvent. nih.gov For C-H functionalization, the choice of catalyst and directing group is paramount in overriding the natural C2/C4 reactivity of the pyridine ring to achieve functionalization at the C3 position. nih.gov

Green Chemistry Principles in Aminopyridine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrasayanjournal.co.in This focus has led to the development of more sustainable synthetic routes for aminopyridines.

Solvent-Free and Aqueous Media Syntheses

Eliminating volatile organic solvents is a key goal of green chemistry. mdpi.com Several methods for aminopyridine synthesis have been developed that operate under solvent-free conditions or in environmentally benign media like water.

Solvent-Free Synthesis: Multicomponent reactions are particularly well-suited for solvent-free conditions. The synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been achieved by heating a mixture of 2-aminopyridines, triethyl orthoformate, and various primary amines without any solvent, resulting in good yields and short reaction times. mdpi.com Similarly, novel steroidal 3-cyano-2-aminopyridines have been prepared from enaminonitrile and primary amines under solvent-free conditions. nih.gov A catalyst-free approach for synthesizing 2-aminopyridines involves simply warming a dihydrothiazolopyridinium salt with an excess of a liquid amine, which acts as both reactant and solvent. nih.gov

Aqueous Media Syntheses: Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. The synthesis of imidazo[1,2-a]pyridines, which are derived from 2-aminopyridines, has been successfully carried out in water under microwave irradiation, providing a clean, efficient, and environmentally friendly procedure. iosrjournals.org While high temperatures can sometimes lead to decomposition of starting materials in water, the benefits of avoiding organic solvents often outweigh this drawback. nih.gov

| Method | Reaction | Conditions | Advantages | Reference(s) |

| Solvent-Free MCR | 3-cyano-2-aminopyridine + triethyl orthoformate + primary amine | 100 °C, 3h | Avoids solvent waste, good yields, operational simplicity. | mdpi.com |

| Catalyst-Free | Dihydrothiazolopyridinium salt + excess amine | 50 °C | No catalyst or solvent needed (amine is the solvent). | nih.gov |

| Aqueous Microwave-Assisted | 2-aminopyridine + phenacyl bromide | Water, Microwave irradiation | Uses a green solvent, rapid reaction times, high efficiency. | iosrjournals.org |

Atom-Economical and High-Efficiency Protocols

Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of all materials from the starting materials into the final product.

Direct C-H functionalization is a prime example of an atom-economical process because it avoids the use of pre-installed leaving groups (like halogens), thus reducing waste. researchgate.net Instead of a multi-step sequence involving halogenation followed by a cross-coupling reaction, C-H activation allows for the direct formation of a C-C or C-heteroatom bond. acs.org This approach is advantageous for the late-stage functionalization of complex molecules. researchgate.net

Process Optimization and Scale-Up Considerations for this compound Production

Transitioning a synthetic route from laboratory scale to industrial production requires careful optimization of reaction parameters and downstream processes to ensure safety, efficiency, cost-effectiveness, and sustainability.

For the production of aminopyridines, several key factors must be considered. High-temperature ammoniation of halopyridines (e.g., 200-240 °C) can be performed without a solvent or catalyst, which simplifies the process and reduces waste. google.com Using solid ammoniation reagents that decompose to generate ammonia gas can be a practical approach at scale. google.com

In processes involving nucleophilic substitution, such as the synthesis of 4-aminopyridines, using a large molar excess of the reactant amine can eliminate the need for strong bases like alkali metal hydroxides. google.com This simplifies the workup, as the product can be isolated through extraction and distillation or crystallization without complex purification steps. google.com The choice of extraction solvent (e.g., toluene) and the conditions for crystallization are critical for obtaining a high-purity product. google.com

Reactivity and Mechanistic Investigations of 6 Isobutylpyridin 3 Amine

Electrophilic Aromatic Substitution on the Pyridine (B92270) Core

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq This deactivation is further exacerbated in acidic media, where the nitrogen atom becomes protonated, forming a pyridinium (B92312) ion with a strong electron-pulling positive charge. uoanbar.edu.iq Consequently, electrophilic substitution on pyridine typically requires harsh reaction conditions. uoanbar.edu.iq

In the case of 6-isobutylpyridin-3-amine, the presence of the amino group, a strong activating group, and the isobutyl group, a weak activating group, influences the regioselectivity and rate of electrophilic substitution. The amino group directs incoming electrophiles to the ortho and para positions. However, the pyridine nitrogen's deactivating effect is most pronounced at the 2, 4, and 6 positions. libretexts.org Therefore, electrophilic attack is most likely to occur at the C-5 position, which is ortho to the activating amino group and avoids the deactivating influence of the ring nitrogen.

Friedel-Crafts reactions, a common type of electrophilic aromatic substitution, are generally not feasible with pyridine derivatives. uoanbar.edu.iqlibretexts.org The Lewis acid catalysts used in these reactions tend to coordinate with the basic nitrogen atom of the pyridine ring, leading to further deactivation of the ring towards electrophilic attack. libretexts.org

| Reaction | Reagents | Typical Conditions | Directing Effects | General Outcome for 3-Aminopyridine (B143674) Derivatives |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Vigorous (e.g., high temperature) | -NH₂ is activating (ortho, para-directing) | Substitution primarily at C-2 and C-6 if conditions are forced. |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Often requires a catalyst or high temperature | -NH₂ is activating (ortho, para-directing) | Substitution can occur at positions ortho and para to the amino group. |

| Sulfonation | SO₃/H₂SO₄ (oleum) | High temperatures | -NH₂ is activating (ortho, para-directing) | Sulfonation occurs, but requires forcing conditions. |

Nucleophilic Reactivity of the Amino Functionality

The exocyclic amino group of this compound is a key site of nucleophilic reactivity, readily participating in reactions with a variety of electrophiles.

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.orgnih.gov This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. wikipedia.org The formation of these Schiff bases is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. wikipedia.org

The resulting Schiff bases are versatile intermediates in organic synthesis and can exhibit a range of biological activities. The stability of the Schiff base is influenced by the nature of the carbonyl compound and the substituents on the aminopyridine. Aryl aldehydes, for instance, tend to form particularly stable Schiff bases. wikipedia.org

The nitrogen atom of the amino group in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to acylation and alkylation reactions.

Acylation: The amino group can be readily acylated by reacting with acylating agents such as acyl chlorides or anhydrides. researchgate.net This reaction typically occurs chemoselectively at the exocyclic amino group, forming an amide linkage. researchgate.net For instance, the reaction of 3-aminopyridines with endic anhydride (B1165640) results in the formation of the corresponding amido acids. researchgate.net

Alkylation: N-alkylation of aminopyridines can be challenging due to the competing alkylation at the pyridine ring nitrogen. researchgate.net Direct alkylation with alkyl halides often leads to a mixture of products. researchgate.net However, methods for the selective N-monoalkylation of aminopyridines have been developed. One such method involves the reaction with a carboxylic acid and sodium borohydride, which provides the corresponding N-alkylaminopyridine in good yields under mild conditions. researchgate.net This reductive amination approach offers a more controlled and efficient route to N-alkylated derivatives.

| Reaction Type | Electrophile | Product Type | Key Features |

|---|---|---|---|

| Schiff Base Formation | Aldehydes, Ketones | Imine (Schiff Base) | Acid-catalyzed, reversible, water is a byproduct. wikipedia.org |

| Acylation | Acyl chlorides, Anhydrides | Amide | Generally high-yielding and chemoselective for the exocyclic amine. researchgate.net |

| Alkylation | Alkyl halides, Carboxylic acids/NaBH₄ | Secondary or Tertiary Amine | Direct alkylation can lead to mixtures; reductive amination offers better selectivity. researchgate.net |

Oxidation and Reduction Transformations

The this compound molecule contains functionalities that can undergo both oxidation and reduction. The pyridine ring is generally resistant to oxidation, but the amino group can be susceptible to oxidation under certain conditions. Conversely, the pyridine ring can be reduced to a piperidine (B6355638) ring. uoanbar.edu.iq

The reduction of the pyridine ring in 3-aminopyridine derivatives can be achieved using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., Pd/C) or sodium in ethanol. uoanbar.edu.iqchemicalbook.com This transformation results in the formation of the corresponding 3-aminopiperidine derivative.

Cycloaddition and Heteroannulation Reactions

The aminopyridine scaffold can participate in cycloaddition and heteroannulation reactions to construct more complex heterocyclic systems. For instance, 3-aminopyridine derivatives can be synthesized through cobalt-catalyzed [2+2+2] cycloaddition reactions. nih.gov This methodology allows for the expedient construction of tricyclic fused 3-aminopyridines from ynamides, nitrites, and alkynes. nih.gov

In the context of heteroannulation, the amino group can act as a nucleophile in reactions that lead to the formation of fused heterocyclic rings. These reactions often involve intramolecular cyclization following an initial intermolecular reaction.

Reaction Pathway and Intermediate Elucidation Studies

Understanding the reaction pathways and identifying key intermediates is crucial for optimizing reaction conditions and developing new synthetic methodologies. For electrophilic aromatic substitution on pyridine, the stability of the intermediate carbocation (arenium ion) determines the regioselectivity. libretexts.org Attack at the 3-position is generally favored as it avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the intermediate. libretexts.org

In nucleophilic substitution reactions involving the amino group, the formation of tetrahedral intermediates is a common feature. For example, in Schiff base formation, a hemiaminal intermediate is formed prior to dehydration. wikipedia.org The elucidation of such intermediates can be achieved through a combination of experimental techniques, such as spectroscopy, and computational studies.

Kinetic and Thermodynamic Aspects of Reactions

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature, the behavior of the parent compound, 3-aminopyridine, and other substituted pyridines in various reactions offers significant insights. The isobutyl group at the 6-position is an electron-donating group, which is expected to increase the electron density of the pyridine ring, thereby influencing the rates and equilibrium positions of reactions.

Electrophilic aromatic substitution is a key reaction class for aminopyridines. The amino group is a strong activating group and directs incoming electrophiles primarily to the ortho and para positions. In the case of 3-aminopyridine, this corresponds to the 2-, 4-, and 6-positions. However, the presence of the isobutyl group at the 6-position in this compound would sterically hinder electrophilic attack at this position and electronically favor substitution at the 2- and 4-positions.

The kinetics of such reactions are influenced by the energy of the transition state leading to the sigma complex (arenium ion). The electron-donating nature of both the amino and isobutyl groups stabilizes the positive charge in the sigma complex, thus lowering the activation energy and increasing the reaction rate compared to unsubstituted pyridine.

Table 1: Selected Thermodynamic Data for 3-Aminopyridine

| Property | Value | Units | Reference |

|---|---|---|---|

| Enthalpy of Formation (gas phase) | 88.7 ± 1.3 | kJ/mol | NIST WebBook |

Note: This data is for the parent compound 3-aminopyridine and serves as an estimate. The isobutyl group would alter these values for this compound.

The basicity of the pyridine nitrogen is also a key thermodynamic parameter. The lone pair of electrons on the nitrogen atom can be protonated, and the stability of the resulting pyridinium ion is influenced by the substituents. The electron-donating isobutyl group is expected to increase the basicity of this compound compared to 3-aminopyridine by stabilizing the positive charge of the pyridinium ion.

Isolation and Characterization of Reaction Intermediates

The direct isolation and characterization of reaction intermediates of this compound are challenging due to their typically transient nature. However, studies on related aminopyridine reactions have provided evidence for the formation of various intermediates.

In electrophilic aromatic substitution reactions, the key intermediate is the sigma complex , or arenium ion . For this compound, electrophilic attack at the 2- or 4-position would lead to the formation of a resonance-stabilized carbocation. The positive charge in this intermediate is delocalized over the pyridine ring and the amino group. The stability of this intermediate is a crucial factor in determining the reaction's regioselectivity and rate. While these intermediates are generally not isolated, their existence is inferred from kinetic studies and theoretical calculations.

In reactions involving the amino group, such as diazotization, a diazonium salt intermediate is formed. This intermediate is often unstable but can be used in situ for subsequent reactions, such as Sandmeyer or Schiemann reactions, to introduce a variety of functional groups onto the pyridine ring. The stability of the diazonium salt can be influenced by the electronic properties of the substituents on the pyridine ring.

In certain metal-catalyzed cross-coupling reactions, organometallic intermediates involving the pyridine nitrogen or a carbon-metal bond can be formed. For instance, in palladium-catalyzed reactions, an oxidative addition step can lead to a Pd(II) intermediate. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are invaluable for characterizing such intermediates when they are stable enough to be isolated.

Table 2: Spectroscopic Data for Characterization of a Related Aminopyridine Complex

| Technique | Compound | Key Observations | Reference |

|---|---|---|---|

| FT-IR | [Ni(3-NH2py)4Cl2] | Bands at 3375, 3323, 1585, and 1303 cm-1 indicating the presence of -NHas, -NHs, C=N, and -C-NH2 functional groups. researchgate.net | ResearchGate |

Note: This data is for a metal complex of the parent 3-aminopyridine. Similar spectroscopic techniques would be employed to characterize intermediates or products involving this compound.

The characterization of fleeting intermediates often relies on indirect methods or advanced spectroscopic techniques. For example, transient absorption spectroscopy can be used to detect short-lived species in photochemical reactions. Computational chemistry also plays a significant role in predicting the structures and energies of potential intermediates and transition states, providing valuable mechanistic insights where experimental observation is difficult.

Derivatization Strategies and Structure Activity Relationship Sar Methodologies

Diversification of the Amine Group (e.g., Amidation, Sulfonylation)

The primary amine group at the 3-position of the pyridine (B92270) ring is a key handle for derivatization, offering a straightforward route to a diverse range of analogues. Amidation and sulfonylation are two of the most common and effective strategies to explore the impact of modifying this functional group on a molecule's biological profile.

Amidation: The reaction of 6-Isobutylpyridin-3-amine with carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) yields a library of amides. This transformation introduces a variety of substituents (R groups) that can probe different regions of a target binding pocket. The nature of the R group can influence properties such as hydrogen bonding capacity, steric bulk, and lipophilicity. For instance, the introduction of aromatic or heteroaromatic rings can lead to beneficial π-π stacking interactions, while aliphatic chains of varying lengths can explore hydrophobic pockets.

Sulfonylation: Similarly, reaction with sulfonyl chlorides provides sulfonamide derivatives. eurekaselect.com Sulfonamides are a well-established class of compounds in medicinal chemistry with a wide range of biological activities. impactfactor.orgnih.gov The sulfonamide linkage introduces a tetrahedral geometry and a strong hydrogen bond acceptor in the form of the sulfonyl group, which can significantly alter the binding mode of the parent molecule. The R group of the sulfonyl chloride can be varied to explore different steric and electronic environments.

The table below illustrates the potential diversity that can be achieved through amidation and sulfonylation of the this compound core.

| Derivative Type | Reagent | Resulting Linkage | Potential R Group Variations | Potential Impact on Properties |

| Amide | Carboxylic Acid / Acyl Chloride | -NH-C(=O)-R | Alkyl, Aryl, Heteroaryl, Cycloalkyl | Modulation of H-bonding, lipophilicity, steric bulk |

| Sulfonamide | Sulfonyl Chloride | -NH-S(=O)₂-R | Alkyl, Aryl, Heteroaryl | Introduction of H-bond acceptor, altered geometry |

Modifications of the Isobutyl Side Chain

The isobutyl group at the 6-position of the pyridine ring is another key site for modification to explore SAR. This hydrophobic moiety can be altered in several ways to fine-tune the compound's interaction with its biological target.

Modifications can include:

Chain Length and Branching: The isobutyl group can be replaced with other alkyl groups of varying lengths (e.g., propyl, pentyl) and branching patterns (e.g., sec-butyl, tert-butyl). These changes can systematically probe the size and shape of a hydrophobic binding pocket.

Introduction of Unsaturation: The introduction of double or triple bonds within the side chain can impose conformational constraints and introduce new potential interactions.

Functionalization: The isobutyl chain can be functionalized with various groups, such as hydroxyl, amino, or carboxyl groups. This can introduce new hydrogen bonding or ionic interactions, and also serve as a handle for further derivatization.

Systematic variation of the isobutyl side chain can provide valuable insights into the steric and electronic requirements of the binding site.

Substitution Pattern Variations on the Pyridine Ring

Altering the substitution pattern on the pyridine ring itself is a powerful strategy to modulate the electronic properties and vectoral orientation of the substituents of this compound. nih.gov The nitrogen atom in the pyridine ring influences the electron density of the ring and can act as a hydrogen bond acceptor.

Key modifications include:

Positional Isomers: The isobutyl and amino groups can be moved to different positions on the pyridine ring to explore the importance of their relative orientation for biological activity.

Introduction of Additional Substituents: The remaining positions on the pyridine ring (2-, 4-, and 5-positions) can be substituted with a variety of electron-donating or electron-withdrawing groups. nih.gov Halogens, alkyl, alkoxy, and nitro groups are common substituents used to modulate the electronic character and lipophilicity of the molecule. A structure-activity relationship study of isothiazolo[4,3-b]pyridines, for example, demonstrated that the position of substituents on the pyridine ring is of paramount importance for inhibitory activity. mdpi.com

The following table summarizes the potential impact of different substituents on the pyridine ring's properties.

| Substituent | Position | Electronic Effect | Potential Influence on SAR |

| Halogen (F, Cl, Br) | 2, 4, 5 | Electron-withdrawing | Altered pKa, potential for halogen bonding |

| Alkyl (e.g., Methyl) | 2, 4, 5 | Electron-donating | Increased lipophilicity, steric interactions |

| Alkoxy (e.g., Methoxy) | 2, 4, 5 | Electron-donating | Increased H-bond accepting capacity |

| Nitro (NO₂) | 2, 4, 5 | Strongly electron-withdrawing | Significant change in electronics, potential H-bond acceptor |

Methodologies for Exploring Structural Influences on Chemical Interactions (e.g., Ligand-Binding Affinity Methodologies)

To quantify the effects of the structural modifications described above, various biophysical and biochemical assays are employed. Ligand-binding affinity methodologies are central to understanding how tightly a derivative binds to its biological target.

Commonly used techniques include:

Radioligand Binding Assays: This classic method uses a radiolabeled ligand to determine the affinity of a test compound by measuring its ability to displace the radioligand from the target receptor.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of a ligand to a target immobilized on a sensor chip in real-time, providing kinetic data (on- and off-rates) in addition to affinity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of a ligand to a target, providing a complete thermodynamic profile of the interaction (affinity, enthalpy, and entropy).

Fluorescence-Based Assays: Techniques such as fluorescence polarization (FP) and Förster resonance energy transfer (FRET) can be used to measure binding affinity in solution.

These methodologies provide the quantitative data necessary to build robust SAR models, which in turn guide the design of more potent and selective compounds.

Combinatorial and Parallel Synthesis Approaches for this compound Libraries

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial and parallel synthesis techniques are invaluable. These approaches allow for the rapid generation of large, focused libraries of related compounds.

Parallel Synthesis: In parallel synthesis, a series of related compounds are synthesized simultaneously in separate reaction vessels. nih.gov This can be done using automated or semi-automated systems, significantly increasing the throughput of compound production. For example, a library of amides could be generated by reacting this compound with a diverse set of carboxylic acids in a 96-well plate format.

Combinatorial Chemistry: Combinatorial chemistry involves the synthesis of large libraries of compounds by systematically combining a smaller number of building blocks. While solution-phase parallel synthesis is common, solid-phase synthesis can also be employed, where the this compound scaffold is attached to a resin, and subsequent reactions are carried out in a stepwise fashion.

These high-throughput synthesis strategies, coupled with efficient purification and screening methods, enable a comprehensive exploration of the SAR for the this compound scaffold in a time- and resource-effective manner.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 6-Isobutylpyridin-3-amine. Through ¹H NMR and ¹³C NMR, the precise connectivity of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the isobutyl group, and the protons of the amine group. The aromatic region would show characteristic coupling patterns for the three adjacent protons on the substituted pyridine ring. The isobutyl group would present a doublet for the two CH₂ protons, a multiplet for the CH proton, and a doublet for the six equivalent CH₃ protons. The amine (NH₂) protons would typically appear as a broad singlet. nih.govmdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum of this compound would show six distinct signals for the pyridine ring carbons and three signals for the isobutyl group carbons. The chemical shifts of the ring carbons are influenced by the electron-donating amine group and the electron-withdrawing nitrogen atom within the ring. mdpi.commdpi.com

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine C2-H | 7.8 - 8.0 (d) | 140 - 145 |

| Pyridine C3 | - | 135 - 140 |

| Pyridine C4-H | 7.0 - 7.2 (dd) | 120 - 125 |

| Pyridine C5-H | 7.1 - 7.3 (d) | 125 - 130 |

| Pyridine C6 | - | 155 - 160 |

| NH₂ | 3.5 - 4.5 (br s) | - |

| CH₂ (isobutyl) | 2.5 - 2.7 (d) | 45 - 50 |

| CH (isobutyl) | 1.9 - 2.1 (m) | 28 - 33 |

| CH₃ (isobutyl) | 0.9 - 1.0 (d) | 20 - 25 |

Note: Predicted values are based on general principles and data for analogous substituted aminopyridines. Actual values may vary depending on solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. libretexts.org For this compound (C₉H₁₄N₂), the molecular formula adheres to the "nitrogen rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass to within a few parts per million, allowing for the unambiguous confirmation of the molecular formula C₉H₁₄N₂. nih.gov

Fragmentation Analysis: The fragmentation pattern provides valuable structural information. Aliphatic amines commonly undergo α-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. libretexts.org For this compound, the most prominent fragmentation pathway is expected to be the loss of an isopropyl radical (•CH(CH₃)₂) from the molecular ion, resulting in a stable resonance-stabilized cation. Other significant fragmentation pathways could involve the cleavage of the entire isobutyl group or rearrangements within the pyridine ring. youtube.com

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 150 | [C₉H₁₄N₂]⁺ | Molecular Ion (M⁺) |

| 135 | [M - CH₃]⁺ | Loss of a methyl radical |

| 107 | [M - C₃H₇]⁺ | α-cleavage, loss of isopropyl radical |

| 93 | [M - C₄H₉]⁺ | Loss of isobutyl radical |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound would show characteristic absorption bands confirming the presence of the primary amine and the substituted aromatic ring. libretexts.orglibretexts.org Key absorptions include:

N-H Stretching: As a primary amine, it will show two distinct medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com

C-H Stretching: Aliphatic C-H stretches from the isobutyl group will appear just below 3000 cm⁻¹, while aromatic C-H stretches from the pyridine ring will appear just above 3000 cm⁻¹.

N-H Bending: A characteristic bending (scissoring) vibration for the primary amine (NH₂) group is expected in the 1580-1650 cm⁻¹ range. orgchemboulder.com

C=C and C=N Stretching: Aromatic ring stretching vibrations for the pyridine moiety will be observed in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration for the aromatic amine C-N bond typically appears in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the vibrations of the pyridine ring skeleton, providing confirmatory data to the IR spectrum.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong |

| Aromatic Ring (C=C, C=N) Stretch | 1400 - 1600 | Medium to Strong |

| C-N Stretch (aromatic amine) | 1250 - 1335 | Medium to Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. libretexts.org This technique can provide precise measurements of bond lengths, bond angles, and torsional angles.

Crystallographic Data for the Analog 6-Methylpyridin-3-amine nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₈N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.4240 (17) |

| b (Å) | 7.0560 (14) |

| c (Å) | 10.658 (2) |

| β (°) | 105.23 (3) |

| Hydrogen Bond Type | N-H···N |

| H···A Distance (Å) | 2.29 |

| D···A Distance (Å) | 3.131 (3) |

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, thereby allowing for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing aminopyridines. helixchrom.comhelsinki.fi Due to the basic and hydrophilic nature of these compounds, several chromatographic modes can be employed:

Reversed-Phase (RP-HPLC): Using C18 or C8 columns is common, often requiring a mobile phase with a buffer to control the ionization state of the amine and ensure good peak shape.

Hydrophilic Interaction Liquid Chromatography (HILIC): This mode is well-suited for polar compounds like aminopyridines and uses a high organic content mobile phase. sielc.com

Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can provide unique selectivity for separating isomers and related impurities. helixchrom.comsielc.com Detection is typically performed using a UV detector, as the pyridine ring possesses a strong chromophore.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Amines can be challenging to analyze by GC due to their polarity, which can cause peak tailing on standard columns. bre.comlabrulez.com To overcome this, specialized base-deactivated columns or derivatization of the amine group are often employed. nih.govnih.govresearchgate.net Flame Ionization Detection (FID) is a common detection method, providing a response proportional to the mass of carbon in the analyte.

Typical Chromatographic Conditions for Aminopyridine Analysis

| Technique | Column Type | Typical Mobile/Carrier Phase | Detector |

|---|---|---|---|

| HPLC | Reversed-Phase (C18, C8) | Acetonitrile/Water with buffer (e.g., formate, phosphate) | UV-Vis |

| HPLC | HILIC | Acetonitrile/Aqueous buffer | UV-Vis, MS |

| GC | Base-Deactivated (e.g., wax-type) | Helium, Hydrogen | FID, MS |

Hyphenated Techniques in Aminopyridine Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power, providing both separation and identification in a single analysis. saspublishers.comijnrd.orgactascientific.comrjpn.org

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination for the analysis of volatile aminopyridines and their impurities. researchgate.netmdpi.com GC separates the components of a mixture, which are then introduced directly into the mass spectrometer. The MS provides a mass spectrum for each separated component, allowing for positive identification by comparing the spectrum to a library or by interpreting the fragmentation pattern. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most important hyphenated technique for the analysis of a wide range of pharmaceutical compounds, including aminopyridines. researchgate.net It combines the versatile separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful as it can analyze compounds that are not suitable for GC (e.g., non-volatile or thermally labile) and generally does not require derivatization. helixchrom.comnih.gov Electrospray ionization (ESI) is a common ionization source used in LC-MS for polar molecules like this compound.

The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it the method of choice for trace-level analysis of aminopyridine impurities in complex matrices. researchgate.net

Computational Chemistry and Theoretical Investigations of 6 Isobutylpyridin 3 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular characteristics of 6-Isobutylpyridin-3-amine. mdpi.comnih.gov These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric properties.

DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), are used to optimize the molecular geometry of this compound and to analyze its electronic properties. nih.govnih.govrasayanjournal.co.in Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are crucial components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. nih.gov

Molecular orbital computations can be performed using software packages like Gaussian to visualize the distribution of electron density in the HOMO and LUMO, providing insights into the regions of the molecule most likely to participate in electrophilic and nucleophilic interactions. nih.gov

| Electrophilicity Index (ω) | Propensity to accept electrons | Electrophilic nature |

Note: Specific values for this compound would require dedicated calculations.

The isobutyl group attached to the pyridine (B92270) ring of this compound can adopt various conformations due to rotation around its single bonds. Quantum chemical calculations can be employed to determine the relative energies of these different conformers, identifying the most stable, low-energy structures. researchgate.net This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Tautomerism, the interconversion of structural isomers, is another area where computational studies are valuable. For this compound, the primary focus would be on amino-imino tautomerism. Theoretical calculations can predict the relative stabilities of the amine and its corresponding imine tautomer, providing insight into which form is likely to predominate under different conditions. researchgate.net These studies involve optimizing the geometries of both tautomers and comparing their energies. researchgate.net

Quantum chemical calculations are instrumental in predicting various spectroscopic properties of this compound, which can then be compared with experimental data for structural validation. mdpi.com

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. researchgate.netresearchgate.net The calculated vibrational frequencies, after appropriate scaling, often show good agreement with experimental results, aiding in the assignment of observed spectral bands to specific molecular vibrations. researchgate.net

NMR Chemical Shifts: Theoretical methods can also be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) of this compound. These predictions can assist in the interpretation of experimental NMR spectra.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule, providing information about the energies of its electronic transitions.

Molecular Modeling and Docking Simulations for Interaction Prediction (focus on methodology)

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule like this compound might interact with a larger biological macromolecule, such as a protein or enzyme. nih.gov The primary goal of these simulations is to identify potential binding modes and to estimate the strength of the interaction.

The general methodology for molecular docking involves several key steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound (the ligand) is constructed and its energy is minimized using computational methods. The 3D structure of the target receptor is typically obtained from experimental sources like the Protein Data Bank (PDB) or through homology modeling. The receptor structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. nih.gov

Docking Algorithm: A docking program uses a search algorithm to explore a vast number of possible orientations and conformations of the ligand within the receptor's binding site.

Scoring Function: Each generated pose is evaluated by a scoring function that estimates the binding affinity (e.g., in kcal/mol). researchgate.net These functions take into account various factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding.

Analysis of Results: The results are analyzed to identify the most favorable binding poses, which are typically those with the lowest predicted binding energies. The interactions between the ligand and the amino acid residues of the receptor are then examined in detail. nih.gov

Molecular dynamics (MD) simulations can be subsequently employed to assess the stability of the predicted ligand-receptor complex over time, providing a more dynamic picture of the interaction. nih.govnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are built on the principle that the structure of a molecule determines its activity or properties.

The development of a QSAR/QSPR model for a series of compounds including this compound would typically follow these steps:

Data Set Collection: A dataset of molecules with known activities or properties is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Building: Statistical methods are used to build a mathematical model that relates the descriptors to the observed activity or property. Common techniques include:

Multiple Linear Regression (MLR). nih.gov

Partial Least Squares (PLS). nih.gov

Artificial Neural Networks (ANN). nih.gov

Support Vector Machines (SVM). nih.gov

Model Validation: The predictive power of the model is rigorously assessed using statistical validation techniques, often involving an external test set of compounds that were not used in the model development. mdpi.com

These models can then be used to predict the activity or properties of new, untested compounds, guiding the design of molecules with desired characteristics.

Reaction Pathway and Transition State Calculations

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. This involves mapping out the potential energy surface of the reaction to identify the most likely reaction pathway. mdpi.com

A key aspect of these studies is the location of transition states (TS), which are the high-energy structures that connect reactants and products. youtube.com By calculating the energy of the transition state, the activation energy of the reaction can be determined, which provides insight into the reaction rate.

The general methodology involves:

Geometry Optimization: The geometries of the reactants, products, and any intermediates are optimized.

Transition State Search: Various computational methods are used to locate the transition state structure on the potential energy surface.

Frequency Calculation: A frequency calculation is performed on the located transition state structure. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products.

These calculations can provide a detailed, atomistic understanding of reaction mechanisms, which is often difficult to obtain through experimental methods alone. mdpi.com

Applications of 6 Isobutylpyridin 3 Amine in Organic Synthesis and Materials Science

As a Versatile Building Block for Complex Chemical Architectures

The reactivity of the amino group and the pyridine (B92270) ring in 6-Isobutylpyridin-3-amine allows for its incorporation into a wide array of more complex molecular structures. The amine functionality can readily undergo a variety of chemical transformations, including acylation, alkylation, and participation in condensation reactions. These reactions enable the straightforward attachment of diverse functional groups, paving the way for the construction of intricate chemical scaffolds.

Role as a Ligand or Precursor in Organometallic Catalysis

Pyridine and its derivatives are widely recognized for their ability to act as ligands in organometallic chemistry, and this compound is no exception. The lone pair of electrons on the pyridine nitrogen atom allows it to coordinate with a variety of metal centers, forming stable metal complexes. The presence of the amino group provides an additional coordination site, enabling the molecule to function as a bidentate ligand, which can enhance the stability and catalytic activity of the resulting metal complex.

The electronic properties of the pyridine ring, and consequently the coordinating ability of the nitrogen atom, can be modulated by the electron-donating effects of the amino and isobutyl groups. This tunability is crucial in the design of catalysts for specific organic transformations. For example, complexes of transition metals with pyridine-based ligands have been shown to be effective catalysts for a range of reactions, including cross-coupling reactions, hydrogenations, and oxidations. While specific catalytic applications of this compound are not extensively documented, its structural similarity to other effective pyridine-based ligands suggests its potential in this field.

Integration into Novel Polymeric or Supramolecular Materials

The bifunctional nature of this compound, possessing both a hydrogen bond donor (amine) and acceptor (pyridine nitrogen), makes it an attractive candidate for the construction of polymeric and supramolecular materials. The amine group can participate in polymerization reactions, such as the formation of polyamides or polyimines, by reacting with appropriate difunctional monomers. The resulting polymers would feature the 6-isobutylpyridine moiety as a repeating unit, potentially imparting unique properties to the material, such as thermal stability, altered solubility, or metal-coordinating capabilities.

Precursor for the Synthesis of Biologically Relevant Scaffolds (Focus on synthetic utility, not biological effect)

The pyridine ring is a common structural motif found in a vast number of biologically active compounds and pharmaceuticals. As a substituted aminopyridine, this compound serves as a valuable starting material for the synthesis of more complex molecules with potential biological relevance. The synthetic utility of this compound lies in its ability to be readily transformed into a variety of heterocyclic systems.

Future Directions and Emerging Research Avenues for 6 Isobutylpyridin 3 Amine

Development of Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. For 6-Isobutylpyridin-3-amine, the development of asymmetric synthetic methodologies could unlock access to novel chiral derivatives with unique properties. Future research is anticipated to focus on the design and application of chiral catalysts for the enantioselective synthesis of these derivatives.

Key research objectives in this area will likely include:

Catalytic Enantioselective Hydrogenation: The development of chiral transition-metal catalysts, such as those based on rhodium or iridium, for the asymmetric hydrogenation of prochiral precursors to this compound.

Asymmetric C-H Functionalization: The use of chiral ligands to direct the enantioselective functionalization of C-H bonds on the pyridine (B92270) ring or the isobutyl group.

Kinetic Resolution: The application of enzymatic or chemical kinetic resolution to separate racemic mixtures of this compound derivatives.

| Catalytic System | Potential Chiral Ligand | Target Transformation | Potential Application |

| Rhodium-based catalyst | Chiral Phosphine (B1218219) Ligands | Asymmetric Hydrogenation | Synthesis of chiral building blocks |

| Palladium-based catalyst | Chiral N-Heterocyclic Carbenes | Enantioselective C-H Arylation | Creation of novel chiral ligands |

| Lipase Enzyme | Immobilized Lipase | Kinetic Resolution of Esters | Access to enantiopure intermediates |

Exploration of Novel Reactivity and Unprecedented Transformations

The functionalization of pyridine rings is a well-established area of research, yet opportunities for discovering novel reactivity patterns for this compound remain. Future studies will likely delve into unprecedented transformations that can introduce diverse functional groups onto the molecule, thereby expanding its chemical space.

Emerging research avenues include:

Late-Stage C-H Functionalization: The development of regioselective methods for the direct functionalization of the C-H bonds of the pyridine ring, which would allow for the late-stage modification of the molecule.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis to enable novel bond formations and transformations that are not accessible through traditional thermal methods.

Electrochemistry: The application of electrochemical methods to drive unique redox reactions of this compound, offering a green and sustainable approach to its functionalization.

| Reaction Type | Reagents and Conditions | Potential Outcome |

| C-H Arylation | Palladium catalyst, Aryl halide | Introduction of an aryl group at a specific position |

| Trifluoromethylation | Photoredox catalyst, CF3 source | Addition of a trifluoromethyl group |

| Electrochemical Oxidation | Electrolytic cell, specific electrolyte | Dimerization or introduction of oxygen-containing functional groups |

Advancements in High-Throughput Screening Techniques for Derivatization

High-throughput screening (HTS) is a powerful tool for accelerating the discovery of new functional molecules. The application of HTS to the derivatization of this compound could rapidly generate large libraries of analogs for screening in various applications.

Future directions in this area may involve:

Miniaturized Reaction Platforms: The use of microtiter plates or microfluidic devices to perform a large number of derivatization reactions in parallel, using minimal amounts of reagents.

Rapid Purification and Analysis: The integration of automated purification techniques and rapid analytical methods, such as mass spectrometry, to quickly characterize the products of HTS reactions.

Diversity-Oriented Synthesis: The design of derivatization strategies that maximize the structural diversity of the resulting compound library.

| HTS Approach | Derivatization Reaction | Throughput | Analytical Method |

| 96-well plate synthesis | Amide coupling with diverse carboxylic acids | 100s of reactions/day | LC-MS |

| Microfluidic chip | Suzuki coupling with various boronic acids | 1000s of reactions/day | On-chip MS |

| Split-and-pool synthesis | Multi-step synthesis with different building blocks | 10,000s of compounds | Encoded libraries with mass spectrometry |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis offer significant advantages over traditional batch processing, including improved safety, scalability, and reproducibility. The integration of this compound into these platforms could streamline its synthesis and derivatization.

Key areas for future research include:

Continuous Flow Synthesis: The development of a continuous flow process for the multi-step synthesis of this compound, minimizing manual handling and improving efficiency.

Automated Derivatization: The use of robotic platforms to perform a series of derivatization reactions on this compound, with online monitoring and optimization of reaction conditions.

Telescoped Reactions: The design of multi-step reaction sequences that can be performed in a continuous flow without the need for isolation of intermediates.

| Platform | Key Feature | Advantage for this compound |

| Continuous Stirred-Tank Reactors (CSTRs) | Precise temperature and mixing control | Improved yield and selectivity in synthesis |

| Plug Flow Reactors (PFRs) | Excellent for fast reactions | Reduced reaction times for derivatization |

| Automated Synthesis Workstations | Robotic liquid handling and purification | High-throughput synthesis of analog libraries |

Computational Design of Functional Derivatives for Specific Chemical Applications

Computational chemistry has become an indispensable tool in the design of new molecules with tailored properties. The use of computational methods to design functional derivatives of this compound could guide synthetic efforts towards compounds with a high probability of success for specific applications.

Future research in this area is expected to focus on:

Quantum Chemical Calculations: The use of Density Functional Theory (DFT) and other quantum chemical methods to predict the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives.

Molecular Docking and Dynamics: The application of molecular modeling techniques to predict the binding of this compound derivatives to biological targets or their self-assembly properties.

In Silico Screening: The virtual screening of large libraries of computationally designed derivatives to identify candidates with desired properties before their actual synthesis.

| Computational Method | Predicted Property | Application |

| Density Functional Theory (DFT) | Reaction energies and barriers | Guiding the development of new synthetic routes |

| Molecular Docking | Binding affinity to a protein | Design of enzyme inhibitors or receptor ligands |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation between structure and a specific property | Predicting the activity of new derivatives |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Isobutylpyridin-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves alkylation or reductive amination of pyridine derivatives. For example, alkylation of 3-aminopyridine with isobutyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 amine:alkylating agent) are critical to minimize side products like dialkylated amines . Solvent polarity also impacts reaction efficiency; polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns on the pyridine ring and isobutyl group. For purity assessment, HPLC with a C18 column and UV detection (λ = 254 nm) is recommended. Mass spectrometry (ESI-MS) can verify molecular ion peaks (expected m/z for C₉H₁₄N₂: 150.13). Cross-referencing with PubChem data (e.g., InChIKey, SMILES) ensures structural accuracy .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer : Prioritize solvents with moderate polarity, such as ethanol, acetone, or ethyl acetate, based on solubility trends observed in structurally similar amines like 6-chloropyridazin-3-amine. Temperature-dependent solubility can be modeled using the Apelblat equation , which correlates experimental data with theoretical predictions (root-mean-square deviation <5%) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the amine group’s electron density can be mapped to predict nucleophilic behavior in cross-coupling reactions. Solvation models (e.g., COSMO-RS) further refine predictions of solvent effects on reaction pathways .

Q. What strategies resolve contradictions in reported bioactivity data for pyridine-3-amine derivatives?

- Methodological Answer : Perform systematic reviews adhering to Cochrane guidelines:

- Step 1 : Define inclusion criteria (e.g., studies with IC₅₀ values for specific targets like kinase inhibition).

- Step 2 : Use statistical tools (e.g., funnel plots) to assess publication bias.

- Step 3 : Conduct meta-analyses to reconcile discrepancies, accounting for variables like cell line heterogeneity or assay protocols .

Q. How do steric and electronic effects of the isobutyl group influence the compound’s interaction with biological targets?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and SAR studies to evaluate the isobutyl moiety’s role. For instance, bulky substituents may hinder binding to flat enzymatic pockets but enhance selectivity for hydrophobic domains. Comparative studies with analogs (e.g., 6-Cyclopropylpyridin-2-amine) can isolate steric contributions .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer : Key issues include purification efficiency (e.g., column chromatography vs. recrystallization) and reproducibility under batch conditions. Pilot-scale reactions should optimize parameters like mixing efficiency and heat transfer. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.